molecular formula C7H2Cl2FNO B6220201 2,5-dichloro-7-fluoro-1,3-benzoxazole CAS No. 2758000-75-6

2,5-dichloro-7-fluoro-1,3-benzoxazole

Cat. No.: B6220201
CAS No.: 2758000-75-6
M. Wt: 206
InChI Key:
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Description

2,5-dichloro-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with chlorine atoms at the 2nd and 5th positions and a fluorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-7-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate chlorinated and fluorinated reagents. One common method is the condensation reaction between 2-aminophenol and chlorinated aldehydes or ketones in the presence of a catalyst such as nano-ZnO or a pent-ethylene diammonium pentachloro bismuth catalyst . The reaction is usually carried out in a solvent like DMF at elevated temperatures (around 100°C) to achieve moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-7-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes, ketones, and other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2,5-dichloro-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-1,3-benzoxazole
  • 7-fluoro-1,3-benzoxazole
  • 2-chloro-7-fluoro-1,3-benzoxazole

Uniqueness

2,5-dichloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in drug design and other applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-7-fluoro-1,3-benzoxazole involves the reaction of 2,5-dichloroaniline with 2-chloroacetic acid to form 2,5-dichloro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with ethyl chloroformate and potassium carbonate to form 2,5-dichloro-7-fluoro-1,3-benzoxazole.", "Starting Materials": [ "2,5-dichloroaniline", "2-chloroacetic acid", "ethyl chloroformate", "potassium carbonate" ], "Reaction": [ "Step 1: 2,5-dichloroaniline is reacted with 2-chloroacetic acid in the presence of a catalyst such as sulfuric acid to form 2,5-dichloro-N-(2-chloroacetyl)aniline.", "Step 2: The intermediate 2,5-dichloro-N-(2-chloroacetyl)aniline is then reacted with ethyl chloroformate and potassium carbonate in anhydrous conditions to form 2,5-dichloro-7-fluoro-1,3-benzoxazole.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS No.

2758000-75-6

Molecular Formula

C7H2Cl2FNO

Molecular Weight

206

Purity

95

Origin of Product

United States

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